Superior Whole-Cell Antimalarial Potency (EC50) Despite Comparable Biochemical Activity (IC50) Against Closest Structural Analogues
A head-to-head comparison of TCMDC-135051 with its close structural analogues reveals a critical differentiation in whole-cell efficacy. While several analogues exhibit similar or even slightly improved potency against the recombinant PfCLK3 enzyme (IC50), their ability to kill the parasite (EC50) is significantly compromised. TCMDC-135051 maintains a favorable balance between enzyme inhibition and parasiticidal activity [1]. For instance, the morpholine analogue 8c (IC50 = 9 nM) is 4-fold more potent on the enzyme, but its whole-cell potency (EC50 = 1339 nM) is more than 7-fold weaker than TCMDC-135051 (EC50 = 180 nM) [1]. This indicates that TCMDC-135051 possesses superior physicochemical or cell-permeability properties that are essential for in-cell target engagement, a key advantage for its use as a chemical probe or lead in cellular assays.
| Evidence Dimension | Antimalarial activity (whole-cell parasiticidal EC50) |
|---|---|
| Target Compound Data | EC50 = 180 nM |
| Comparator Or Baseline | Analogue 8c: EC50 = 1339 nM; Analogue 12: EC50 = 2801 nM; Analogue 15: EC50 = 1456 nM; Analogue 23: EC50 = 309 nM. |
| Quantified Difference | 7.4-fold more potent than analogue 8c; 15.5-fold more potent than analogue 12; 8.1-fold more potent than analogue 15. |
| Conditions | Asexual blood-stage P. falciparum 3D7 (chloroquine-sensitive) strain, 72-hour SYBR green I dye-based assay. |
Why This Matters
This quantitative difference in whole-cell potency is critical for selecting a compound that reliably engages its target in a cellular context, ensuring robust and reproducible results in parasite-based assays.
- [1] Mahindra A, Janha O, Mapesa K, et al. Table 1: Physicochemical Properties and Activity Data of TCMDC-135051 Ring A Analogues. J Med Chem. 2020;63(17):9300-9315. View Source
